molecular formula C13H17BrClN2O4P B1277426 5-Bromo-4-chloro-3-indoxyl choline phosphate CAS No. 439809-43-5

5-Bromo-4-chloro-3-indoxyl choline phosphate

Cat. No.: B1277426
CAS No.: 439809-43-5
M. Wt: 411.61 g/mol
InChI Key: BFXURLIMPJNXOL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indoxyl choline phosphate is a useful research compound. Its molecular formula is C13H17BrClN2O4P and its molecular weight is 411.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytochemical Substrates BCIP is synthesized for cytochemical demonstration of acid phosphatase. The enzymatic hydrolysis of BCIP liberates indoxyl, which oxidizes to a substituted indigo at an acid pH. This property differentiates BCIP from other similar compounds, such as 5-iodo-3-indolyl and 5-nitro-3-indolyl phosphate, which are not readily oxidized at an acid pH (Rabiger, Chang, Matsukawa, & Tsou, 1970).

Quantitative Enzymatic Assays BCIP is used in quantitative analysis and enzyme kinetics for alkaline phosphatase (AP). It's essential in enzymatic assays, where it serves as a substrate for AP. A notable application is in the quantitative ELISA (enzyme-linked immunosorbent assay), where BCIP is used as a substrate (Fanjul-Bolado, González-García, & Costa-García, 2006).

Colorimetric Detection Systems BCIP is part of the colorimetric detection system, often combined with nitroblue tetrazolium chloride (NBT). This system is sensitive and widespread, especially in Western and Southern blots or immunohisto/cytochemistry applications. BCIP/NBT is used for detecting and localizing alkaline phosphatase activity (Guder, Heindl, & Josel, 2000).

Photoelectrochemical and Visualized Immunoassay BCIP is integral in the simultaneous photoelectrochemical (PEC) and visualized immunoassay for detecting β-human chorionic gonadotrophin (β-HCG). It's utilized in a system where alkaline phosphatase (ALP) stimulates the oxidative hydrolyzing transformation of BCIP to an indigo precipitation, enabling both PEC detection and visualized color intensity change (Zhang, Ruan, Ma, Zhao, Xu, & Chen, 2016).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indoxyl choline phosphate, also known as 5-Bromo-4-chloro-1H-indol-3-yl (2-(trimethylammonio)ethyl) phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in various biological processes, including protein dephosphorylation.

Mode of Action

This compound acts as a chromogenic substrate for alkaline phosphatase . The compound is hydrolyzed by the enzyme to produce 5-bromo-4-chloro-3-indoxyl . This product is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .

Biochemical Pathways

The compound is involved in the detection of alkaline phosphatase activity in various biochemical pathways . It is used in applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .

Pharmacokinetics

It is known that the compound is provided in two salt forms: the disodium salt, which is soluble in water, and the p-toluidine form, which is soluble in dimethylformamide . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of this compound results in the formation of an insoluble dark blue diformazan precipitate . This color change allows for the sensitive colorimetric detection of alkaline phosphatase activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its efficacy and stability . Additionally, the presence of atmospheric oxygen is necessary for the oxidation of 5-bromo-4-chloro-3-indoxyl to form the blue dye .

Safety and Hazards

When handling 5-Bromo-4-chloro-3-indoxyl choline phosphate, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

5-Bromo-4-chloro-3-indoxyl choline phosphate is used in various applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) . It is also used in the sensitive colorimetric detection of alkaline phosphatase activity . Future research may explore more applications of this compound in different fields of study.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indoxyl choline phosphate plays a crucial role in biochemical reactions as a substrate for phospholipase enzymes. It interacts with phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of the phosphate group. This interaction results in the formation of a colored product, which can be easily detected and measured. The compound’s ability to produce a visible color change upon enzymatic reaction makes it a valuable tool in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by participating in the hydrolysis of phosphatidylcholine, a key component of cell membranes. This hydrolysis can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes highlights its importance in studying cellular functions and mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with phospholipase enzymes. The compound acts as a substrate, and upon enzymatic hydrolysis, it releases 5-bromo-4-chloro-3-indoxyl, which undergoes further oxidation to form a colored product. This mechanism allows researchers to monitor enzyme activity and study the molecular interactions involved in phospholipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under appropriate conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound maintains its activity and effectiveness in in vitro and in vivo experiments, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for phospholipase enzymes without causing adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to phospholipid metabolism. It interacts with enzymes such as phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of phosphatidylcholine and the release of choline phosphate. This interaction affects metabolic flux and metabolite levels, providing insights into the regulation of phospholipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with phospholipase enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXURLIMPJNXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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